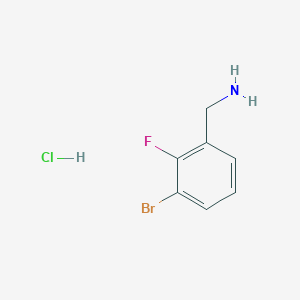![molecular formula C7H6ClN3 B1454975 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 909562-81-8](/img/structure/B1454975.png)
2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
説明
Synthesis Analysis
The synthesis of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine involves several steps. Researchers have employed various synthetic routes, including cyclization reactions, nucleophilic substitutions, and condensation reactions. One common approach is the condensation of appropriate precursors to form the pyrrolopyrimidine core. Detailed synthetic procedures can be found in the literature .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis of Purine Analogues
Pyrrolo[2,3-d]pyrimidine derivatives, including 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, serve as precursors in synthesizing tricyclic purine analogues. These compounds, such as the known analogue 7-deazaguanine, are crucial for exploring degenerate hydrogen-bonding potential and base-pairing characteristics in DNA, offering insights into novel therapeutic avenues (Williams & Brown, 1995).
Antiproliferative and Antiviral Activity
Research has demonstrated the modification of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives to yield compounds with significant antiproliferative and antiviral activities. For instance, the synthesis of 4-chloro- and 4-chloro-5-substituted derivatives has led to compounds with inhibitory effects on L1210 cell growth and activity against human cytomegalovirus and herpes simplex type 1, showcasing the potential for therapeutic application in viral infections (Pudlo et al., 1990).
Triarylation Strategies
The development of new pyrrolo[2,3-d]pyrimidines with aryl groups at specific positions has been facilitated by arylation reactions, including those involving 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives. This methodology underscores the compound's utility in synthesizing structurally diverse molecules with potential pharmaceutical applications (Prieur et al., 2015).
Inhibitory Activity Against Enzymes
2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have also been explored for their inhibitory activity against enzymes such as dihydrofolate reductase. The synthesis of novel compounds from this intermediate has shown potential in inhibiting the growth of tumor cells and pathogens, indicating the significant therapeutic potential of these derivatives (Gangjee et al., 1997).
Ecological and Economical Synthesis Processes
The compound has been utilized in demonstrating an ecological and economical synthesis process for pyrrolo[2,3-d]pyrimidines, highlighting its role in developing pharmaceutically active compounds through environmentally friendly methodologies (Fischer & Misun, 2001).
特性
IUPAC Name |
2-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-9-6-5(4)3-10-7(8)11-6/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANYVMUNLQUYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC(=NC=C12)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743146 | |
| Record name | 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
909562-81-8 | |
| Record name | 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1454893.png)
![5-Tert-butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate](/img/structure/B1454896.png)

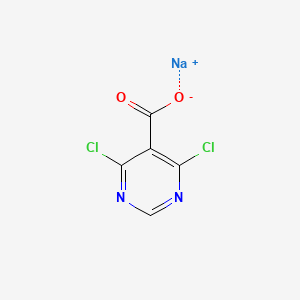
![2-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1454903.png)
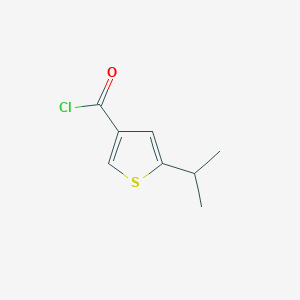
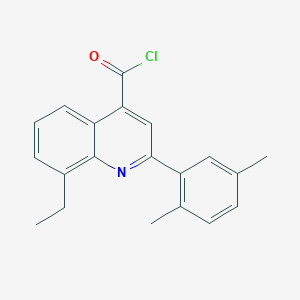
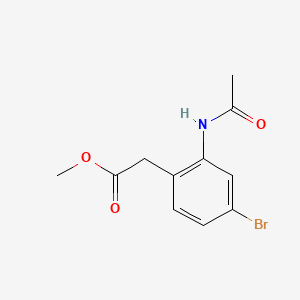
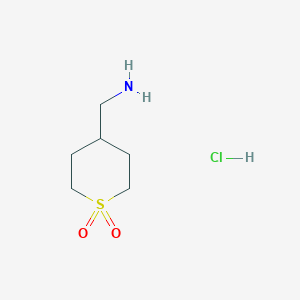
![(2-Dibenzo[b,d]furan-2-yl-1-methylethyl)amine hydrochloride](/img/structure/B1454910.png)
![[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B1454911.png)
![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanamide](/img/structure/B1454912.png)
![{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B1454913.png)
